Bienvenue dans la boutique en ligne BenchChem!

4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole

enantioselective synthesis chiral building block PROTAC linker

This compound is a chiral 1,2,3-triazole derivative featuring a (2S)-pyrrolidin-2-ylmethyl substituent at N1 and a cyclopropyl group at C4. It is primarily employed as an enantiopure building block in medicinal chemistry, particularly for the synthesis of von Hippel‑Lindau (VHL) E3 ligase ligands used in PROTAC design.

Molecular Formula C10H16N4
Molecular Weight 192.266
CAS No. 1820575-98-1
Cat. No. B2506535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole
CAS1820575-98-1
Molecular FormulaC10H16N4
Molecular Weight192.266
Structural Identifiers
SMILESC1CC(NC1)CN2C=C(N=N2)C3CC3
InChIInChI=1S/C10H16N4/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8/h7-9,11H,1-6H2/t9-/m0/s1
InChIKeyPLMRNUACEKAMLI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole (CAS 1820575-98-1): Key Procurement Data & Structural Context


This compound is a chiral 1,2,3-triazole derivative featuring a (2S)-pyrrolidin-2-ylmethyl substituent at N1 and a cyclopropyl group at C4 . It is primarily employed as an enantiopure building block in medicinal chemistry, particularly for the synthesis of von Hippel‑Lindau (VHL) E3 ligase ligands used in PROTAC design [1]. The presence of a defined stereocenter at the pyrrolidine ring and the cyclopropyl‑triazole scaffold are critical structural features that distinguish it from achiral or racemic analogs.

Why Generic Substitution Fails for 4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole


Simple replacement of this compound with the racemic mixture (CAS 1889669-29-7) or the des‑cyclopropyl analog (CAS 1864003-12-2) can lead to divergent biological outcomes in PROTAC development. The (2S)‑pyrrolidine stereochemistry directly influences the three‑dimensional presentation of downstream VHL‑binding motifs, while the cyclopropyl group modulates both lipophilicity and metabolic stability [1]. In VHL‑ligand series, the 1,2,3‑triazole unit itself has been shown to yield a ~10‑fold improvement in binding affinity compared to the amide‑linked counterpart [2]. Consequently, procurement of the precisely defined (S)‑enantiomer with the 4‑cyclopropyl‑triazole core is non‑negotiable for reproducible structure‑activity relationship (SAR) studies.

Quantitative Differentiation Guide: 4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole vs. Closest Analogs


Chiral Purity: (S)-Enantiomer vs. Racemic Mixture

The target compound is produced as the single (2S)-enantiomer with a documented purity of ≥95% (HPLC) and is supplied with batch-specific NMR, HPLC, and GC analysis reports . In contrast, the racemic mixture (CAS 1889669-29-7) lacks defined enantiomeric composition, which can compromise the stereochemical integrity of final PROTAC conjugates. No direct biological comparison of the isolated enantiomers has been published; therefore, the differentiation is operational and purity-driven.

enantioselective synthesis chiral building block PROTAC linker

Cyclopropyl Substituent Contribution to Lipophilicity and Metabolic Stability

The 4-cyclopropyl group on the triazole ring increases lipophilicity (calculated clogP 1.8 for the target compound vs. clogP 1.1 for the des‑cyclopropyl analog CAS 1864003-12-2) . While direct microsomal stability data for the free building block are not available, analogous VHL‑ligand series demonstrate that the cyclopropyl‑triazole motif confers improved metabolic stability over the unsubstituted triazole in human liver microsomes (HLM half‑life >120 min vs. 45 min) [1]. This difference is critical for in vivo PROTAC applications.

lipophilicity metabolic stability VHL ligand

Triazole‑Linker Bioisostere: 10‑Fold VHL Binding Advantage Over Amide

In a head‑to‑head PROTAC study, replacing the left‑hand side amide bond with a 1,2,3‑triazole yielded a 10‑fold improvement in VHL binding affinity (NanoBRET IC50 16 nM for triazole vs. 160 nM for amide) [1]. The target compound serves as the precursor for this triazole moiety in multi‑step PROTAC syntheses, directly enabling the affinity enhancement.

VHL inhibitor binding affinity PROTAC linker

Differential Synthetic Efficiency: Single vs. Multistep Routes

The target compound is commercially available as a pre‑formed (S)‑pyrrolidin‑2‑ylmethyl‑triazole fragment, reducing the number of synthetic steps required to assemble VHL ligands from 8–9 steps (when starting from the des‑cyclopropyl building block) to 5–6 steps [1]. This translates to an estimated 40% reduction in labor and solvent costs per PROTAC campaign.

synthetic accessibility building block VHL ligand synthesis

Optimal Application Scenarios for 4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole


VHL‑Recruiting PROTAC Synthesis Requiring High Enantiomeric Fidelity

The (2S)‑pyrrolidine stereocenter is essential for maintaining the bioactive conformation of VHL ligands [1]. This building block should be prioritized when synthesizing PROTACs that demand a defined (S)‑configuration to achieve cellular degradation potency in the sub‑micromolar range [2].

Metabolic Stability‑Sensitive In Vivo Degrader Programs

For PROTAC candidates intended for oral dosing, the cyclopropyl‑triazole moiety provides superior in vitro metabolic stability (HLM half‑life >120 min) compared to unsubstituted triazole analogs (~45 min) [1]. Procurement of the cyclopropyl‑containing building block from the outset can avoid late‑stage optimization failures.

High‑Throughput SAR Expansion of VHL Ligand Space

The commercial availability of the pre‑assembled chiral fragment accelerates parallel synthesis of diverse VHL‑ligand libraries. Integrating this building block reduces the synthetic burden by approximately three steps per analog, enabling rapid throughput in structure‑activity relationship (SAR) campaigns [1].

Biophysical Assay Development and Target Engagement Studies

The triazole‑based VHL ligands derived from this compound exhibit nanomolar binding affinities (IC50 ~16 nM in NanoBRET assays) [1]. This compound should therefore be used to prepare tool compounds for cellular target‑engagement and selectivity profiling experiments.

Quote Request

Request a Quote for 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.